molecular formula C9H14O4 B12861227 [(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol

[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol

Cat. No.: B12861227
M. Wt: 186.20 g/mol
InChI Key: XBOGNGNNKYTRED-BWZBUEFSSA-N
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Description

[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol is a chemical compound known for its unique structure and properties It is characterized by a dioxolane ring fused to a pyran ring, with a methanol group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-80°C)

    Catalysts: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid

    Solvents: Solvents like dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Various alcohol derivatives

    Substitution: Compounds with different functional groups replacing the methanol group

Scientific Research Applications

[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions with biological molecules.

Comparison with Similar Compounds

[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol

InChI

InChI=1S/C9H14O4/c1-9(2)12-6-3-4-11-7(5-10)8(6)13-9/h3-4,6-8,10H,5H2,1-2H3/t6-,7-,8-/m1/s1

InChI Key

XBOGNGNNKYTRED-BWZBUEFSSA-N

Isomeric SMILES

CC1(O[C@@H]2C=CO[C@@H]([C@@H]2O1)CO)C

Canonical SMILES

CC1(OC2C=COC(C2O1)CO)C

Origin of Product

United States

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